molecular formula C7H10N2O2 B14799644 Morpholine, 3-(4-oxazolyl)-

Morpholine, 3-(4-oxazolyl)-

Cat. No.: B14799644
M. Wt: 154.17 g/mol
InChI Key: JYUDRSXZLDGJJN-UHFFFAOYSA-N
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Description

Morpholine, 3-(4-oxazolyl)- is a heterocyclic compound that features both a morpholine ring and an oxazole ring. These structures are significant in organic chemistry due to their diverse biological activities and applications in various fields such as pharmaceuticals, industrial chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 3-(4-oxazolyl)- typically involves the cyclization of amino alcohols and carboxylic acids. One common method is the reaction of ethanolamine with aryl nitriles using a ruthenium catalyst under neat conditions . Another approach involves the use of benzoyl azide and alkenes activated by visible light, employing a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 .

Industrial Production Methods

Industrial production methods for morpholine derivatives often involve large-scale cyclization reactions. These methods utilize readily available starting materials such as amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-(4-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Morpholine, 3-(4-oxazolyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine, 3-(4-oxazolyl)- involves its interaction with various molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce the production of reactive oxygen species (ROS) in bacterial cells, leading to cell membrane disruption and bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.

    Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.

    Imidazole: Contains two nitrogen atoms in a five-membered ring.

Uniqueness

Morpholine, 3-(4-oxazolyl)- is unique due to the presence of both morpholine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad range of applications in various fields .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)morpholine

InChI

InChI=1S/C7H10N2O2/c1-2-10-3-6(8-1)7-4-11-5-9-7/h4-6,8H,1-3H2

InChI Key

JYUDRSXZLDGJJN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=COC=N2

Origin of Product

United States

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